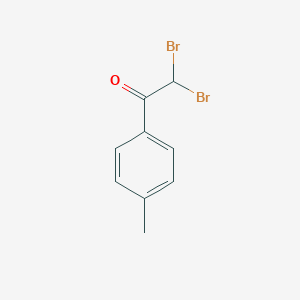

2,2-Dibromo-1-(4-methylphenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOWXHAZNGCXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dibromo 1 4 Methylphenyl Ethanone

Conventional Batch Synthesis Approaches

Conventional methods for the synthesis of 2,2-Dibromo-1-(4-methylphenyl)ethanone often involve the direct use of brominating agents in a batch reactor setup. These approaches are well-established in organic synthesis.

The direct bromination of 1-(4-methylphenyl)ethanone at the α-carbon position is the most common strategy for the synthesis of the target compound. This can be accomplished using molecular bromine or N-Bromosuccinimide.

The use of molecular bromine (Br₂) for the α,α-dibromination of ketones is a classical and effective method. The reaction is often catalyzed by an acid to promote the formation of the enol intermediate, which then reacts with bromine. For instance, the treatment of acetophenone (B1666503) with Br₂ in the presence of acetic acid as a solvent has been shown to yield the dibromo product exclusively. While specific studies focusing solely on 1-(4-methylphenyl)ethanone are not extensively detailed in the provided results, the general principle applies. The electron-donating methyl group on the phenyl ring can influence the reaction, potentially requiring careful control of conditions to avoid aromatic bromination.

One study demonstrated that H₂SO₄ can be an efficient and regioselective catalyst for the α-bromination of methylarylketones. The selectivity between the α-bromo and α,α-dibromo products was found to be dependent on the equivalents of H₂SO₄ used. This suggests that a similar catalytic system could be optimized for the synthesis of this compound using molecular bromine.

Table 1: Synthesis of this compound using Molecular Bromine (Br₂) and Catalytic Systems Data inferred from general procedures for acetophenones.

| Catalyst | Solvent | Key Reaction Conditions | Product Selectivity | Reference |

|---|---|---|---|---|

| H₂SO₄ | Not specified | Dependent on equivalents of H₂SO₄ | Can be optimized for α,α-dibromoketone | organic-chemistry.org |

| None (acidic solvent) | Acetic Acid | Direct treatment with Br₂ | Exclusive formation of dibromo product for acetophenone | organic-chemistry.org |

N-Bromosuccinimide (NBS) is a versatile and safer alternative to molecular bromine for α-bromination of ketones. It can participate in both radical and acid-catalyzed brominations. The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and fewer side products.

For the synthesis of α-bromoacetophenones, NBS has been used in conjunction with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol, accelerated by ultrasound. In the absence of ultrasound, the reaction proceeds at the boiling point of methanol. It is noted that both mono- and dibrominated products can be formed when using NBS. Careful control of the stoichiometry of NBS and the reaction conditions is crucial to favor the formation of the desired this compound.

Table 2: Synthesis of α-Bromoacetophenones using N-Bromosuccinimide (NBS) Systems General data for acetophenones, adaptable for 1-(4-methylphenyl)ethanone.

| Catalyst/Promoter | Solvent | Reaction Conditions | Observed Products | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Methanol | Ultrasound at 35 ± 2 °C or reflux (65 °C) | α-bromoacetophenones | researchgate.net |

| Acid catalysis | Not specified | - | α-bromination of carbonyl derivatives | researchgate.net |

| None (photochemical) | Not specified | - | Mono and dibromo products | organic-chemistry.org |

Oxidative Bromination Strategies

Oxidative bromination offers an alternative pathway to the formation of α,α-dibromoketones, often utilizing a bromide source that is oxidized in situ to the active brominating species.

A particularly effective method for the synthesis of 2,2-dibromo-1-arylethanones is the use of a hydrogen peroxide (H₂O₂)-hydrobromic acid (HBr) system. organic-chemistry.orgresearchgate.net This approach is noted for its rapidity, with reactions often completing within 20 minutes, and achieving high conversion of ketones to their corresponding 2,2-dibromo derivatives with yields up to 86%. organic-chemistry.orgresearchgate.net

This system allows for the in situ generation of the brominating agent, and the presence of an electron-donating group on the aromatic ring, such as the methyl group in 1-(4-methylphenyl)ethanone, can also lead to bromination of the aromatic ring. organic-chemistry.orgresearchgate.net Therefore, careful control of the reaction conditions is necessary to achieve the desired product selectively.

The selectivity and yield of the bromination using the H₂O₂-HBr system are highly dependent on the experimental conditions. A study by Terent'ev et al. investigated the influence of various parameters on the bromination of acetophenone as a model compound. organic-chemistry.org

The molar ratio of the reactants is a key factor. An optimal condition identified for the formation of the dibromoketone was a fourfold molar excess of H₂O₂. organic-chemistry.org The choice of solvent also plays a significant role. Dioxane has been reported as an effective solvent for this transformation. organic-chemistry.orgresearchgate.net The reaction proceeds rapidly in this medium, leading to complete conversion of the starting material. organic-chemistry.orgresearchgate.net

For substrates with electron-withdrawing substituents, higher amounts of H₂O₂ may be required for effective bromination. organic-chemistry.org Conversely, for electron-rich substrates like 1-(4-methylphenyl)ethanone, the conditions must be fine-tuned to prevent unwanted side reactions such as ring bromination. The amount and molar ratio of hydrogen peroxide and hydrobromic acid are key factors for achieving a high degree of selectivity. nih.gov

Table 3: Optimization of H₂O₂-HBr System for Dibromination of Acetophenone Data from a study on acetophenone, applicable to 1-(4-methylphenyl)ethanone.

| Molar Ratio (Ketone:H₂O₂:HBr) | Solvent | Reaction Time | Yield of Dibromoketone (%) | Reference |

|---|---|---|---|---|

| 1:4:excess | Dioxane | ~20 minutes | 84 | organic-chemistry.org |

| 1:15:6 (from alcohol precursor) | Acetonitrile (B52724) | Not specified | Up to 91 (for α,α-dibromo ketones) | nih.gov |

H₂O₂-HBr System for α,α-Dibromoketone Formation

Synthesis via Oxime Intermediates

The synthesis of this compound can proceed through an oxime intermediate. The first step in this pathway is the preparation of 1-(4-methylphenyl)ethanone oxime from its corresponding ketone, 1-(4-methylphenyl)ethanone. This conversion is a standard reaction in organic chemistry.

The typical procedure involves reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. Common bases used for this purpose include sodium acetate (B1210297) or pyridine. The reaction is generally carried out by refluxing the components in a solvent, most commonly ethanol (B145695). For instance, a mixture of 1-(4-methylphenyl)ethanone, hydroxylamine hydrochloride, and anhydrous sodium acetate in ethanol is refluxed for a period to yield the desired oxime. Alternative methods, such as robust mechanochemical routes using a simple mortar and pestle, have also been developed, offering a solvent-assisted or solvent-free pathway to ketoxime formation with good to excellent yields.

Typical Reagents for Oxime Synthesis:

| Reagent | Role |

| 1-(4-Methylphenyl)ethanone | Starting Ketone |

| Hydroxylamine Hydrochloride | Source of Hydroxylamine |

| Sodium Acetate / Pyridine | Base to neutralize HCl |

| Ethanol | Reaction Solvent |

A novel and environmentally sustainable method allows for the direct conversion of ketoximes into α,α-dibromo ketones in a one-pot reaction. Specifically, 1-(4-methylphenyl)ethanone oxime can be transformed into this compound using the H₂O₂-HBr system.

This reaction involves both the deoximation (hydrolysis of the oxime back to the ketone) and the subsequent dibromination of the α-carbon in a single synthetic step. This process is not only efficient, with reported yields ranging from 40% to 94% for various dibromo ketones, but it also aligns with green chemistry principles. The methodology is easy to perform, sustainable, and can be readily scaled up for gram-scale preparations. This one-pot synthesis extends the utility of oximes as protecting groups for carbonyls, offering a direct route to brominated products following deprotection.

Copper-Catalyzed Dibromination Approaches

Copper salts are known to facilitate halogenation reactions of ketones. While copper(II) bromide (CuBr₂) is commonly used for the direct α-bromination of ketones to form α-bromo ketones, information regarding the specific use of copper(II) acetate (Cu(OAc)₂) to mediate the conversion of an α-bromo ketone like 2-bromo-1-(4-methylphenyl)ethanone to the corresponding α,α-dibromo ketone is not extensively detailed in the surveyed literature. One study noted that in an attempt to achieve oxidation using Cu(OAc)₂ in an oxygen atmosphere, no conversion of the starting material was observed, suggesting it is not effective under those specific conditions for that particular transformation. In contrast, copper(II) halides have been recognized for their ability to effect α-bromination or chlorination of ketones for over half a century.

Influence of Ligands and Reaction Media

The synthesis of this compound can be influenced by the choice of ligands and the reaction medium. While specific studies detailing an exhaustive list of ligands for this particular synthesis are not prevalent in the readily available literature, general principles of halogenation reactions of ketones can be applied. The reaction medium plays a crucial role in the reaction's efficiency and selectivity. For instance, the bromination of ketones can be carried out in various solvents, with the choice of solvent affecting the reaction rate and the formation of byproducts. In some synthetic protocols, the use of a catalyst system, which may include ligands, can enhance the reaction's performance.

One method for the synthesis of dibromo ketones involves the reaction of oximes with an environmentally benign H2O2-HBr system. This method has been shown to be effective for producing dibromo ketones in yields ranging from 40% to 94%. researchgate.net The reaction is scalable, allowing for the preparation of gram amounts of the desired product. researchgate.net While this specific study does not focus on the influence of various ligands, it highlights a sustainable and efficient reaction medium.

In broader contexts of metal-catalyzed reactions, ligands are known to have a profound impact on the outcome. The steric and electronic properties of ligands can control the reactivity and selectivity of the metal center. For instance, in copper-catalyzed reactions, different ligands can lead to the formation of distinct product isomers or influence the reaction rate. Similarly, in palladium-catalyzed halogenations, the choice of ligand is critical for achieving high yields and regioselectivity. nih.gov The reaction of 3-phenyl-2H-benzo[b] mt.comazolifesciences.comoxazin-2-ones with N-halosuccinimide in the presence of a palladium catalyst demonstrates the importance of the catalytic system in achieving regioselective halogenation. nih.gov

The reaction medium also dictates the solubility of reactants and reagents, which in turn affects the reaction kinetics. The use of polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) is common in halogenation reactions. The choice between different solvents can influence the reaction pathway and the stability of intermediates.

| Factor | Influence on Synthesis | Example |

| Ligand | Can control reactivity, selectivity, and catalytic activity. | While not specific to the target compound, in palladium-catalyzed halogenations, ligand choice is crucial for yield and regioselectivity. nih.gov |

| Reaction Medium | Affects reaction rate, solubility of reactants, and stability of intermediates. | The H2O2-HBr system provides an environmentally friendly medium for dibromo ketone synthesis. researchgate.net |

Advanced Synthetic Techniques

Continuous Flow Chemistry for Dibromoethanone Synthesis

Continuous flow chemistry has emerged as a powerful technique for chemical synthesis, offering numerous advantages over traditional batch processes. neuroquantology.com This methodology involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. neuroquantology.com

Continuous flow systems provide superior control over reaction conditions compared to batch reactors. mt.com The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, leading to more precise temperature control and reduced risk of reaction runaways. stolichem.com This enhanced control often results in higher product quality, improved yields, and fewer impurities. azolifesciences.comstolichem.com

A significant advantage of flow chemistry is its scalability. Scaling up a reaction in a batch process can be challenging and may require significant redevelopment. In contrast, scaling up a flow process can often be achieved by simply running the system for a longer duration or by numbering up—running multiple reactors in parallel. stolichem.comlabunlimited.com This makes flow chemistry an attractive option for both laboratory-scale synthesis and large-scale industrial production. azolifesciences.com The modular and customizable nature of flow systems also allows for rapid optimization and scale-up of chemical reactions. mt.com

| Advantage | Description |

| Enhanced Reaction Control | Precise control over temperature, pressure, and residence time leads to better reproducibility and selectivity. mt.comneuroquantology.com |

| Improved Safety | The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. europa.eu |

| Increased Efficiency | Faster reaction times and higher yields are often achieved due to improved heat and mass transfer. stolichem.com |

| Facilitated Scalability | Production can be increased by extending the operation time or by using multiple reactors in parallel, simplifying the scale-up process. stolichem.comlabunlimited.com |

| Higher Product Quality | Better control over reaction parameters leads to fewer byproducts and a cleaner product profile. azolifesciences.comstolichem.com |

The design of a continuous flow reactor is crucial for its performance and depends on factors such as reaction kinetics, heat transfer requirements, and the phases of the reactants. continuuspharma.com Common reactor types include packed-bed reactors, tube reactors, and microreactors. mdpi.com For the synthesis of dibromoethanones, a tube or microreactor would likely be employed. The reactor material must be compatible with the corrosive reagents often used in halogenation reactions.

Key process parameters that need to be carefully controlled in a continuous flow synthesis include:

Flow Rate: Determines the residence time of the reactants in the reactor.

Temperature: Crucial for controlling the reaction rate and selectivity.

Pressure: Can be used to increase the boiling point of solvents, allowing for higher reaction temperatures.

Concentration of Reactants: Affects the reaction kinetics and stoichiometry.

These parameters can be optimized to achieve the desired conversion and selectivity for the synthesis of this compound. The use of in-line analytical techniques, such as FTIR or mass spectrometry, can provide real-time monitoring of the reaction, allowing for dynamic control and optimization of the process. mt.comazolifesciences.com

| Parameter | Importance in Flow Synthesis |

| Reactor Type | Choice depends on reaction kinetics, heat transfer, and phases of reactants. Packed-bed, tube, and microreactors are common. mdpi.com |

| Flow Rate | Directly influences the residence time of reactants within the reactor. mit.edu |

| Temperature | A critical parameter for controlling the rate and selectivity of the chemical reaction. continuuspharma.com |

| Pressure | Can be manipulated to allow for reactions at temperatures above the solvent's boiling point. neuroquantology.com |

| Reactant Concentration | Impacts the overall reaction kinetics and the stoichiometric balance of the reaction. |

Microwave-Assisted Halogenation Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. jksus.org

Microwave irradiation directly heats the reaction mixture, leading to a rapid and uniform rise in temperature. researchgate.net This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes. researchgate.net The enhanced reaction kinetics observed in microwave-assisted synthesis are attributed to both thermal and non-thermal effects, although the latter is a subject of ongoing debate. The rapid heating can overcome activation energy barriers more effectively, leading to faster reaction rates. osti.gov

In the context of halogenation, microwave assistance can significantly improve the efficiency of the reaction. For example, a palladium-catalyzed regioselective halogenation of 3-phenyl-2H-benzo[b] mt.comazolifesciences.comoxazin-2-ones demonstrated a substantial reduction in reaction time from 8 hours with conventional heating to just 30 minutes under microwave irradiation, with an improved yield. nih.gov This highlights the potential for microwave technology to enhance the synthesis of halogenated compounds like this compound.

| Feature | Benefit of Microwave-Assisted Synthesis |

| Rapid Heating | Leads to a significant reduction in reaction times. researchgate.net |

| Uniform Heating | Minimizes the formation of hotspots and byproducts, leading to cleaner reactions. researchgate.net |

| Increased Yields | Often results in higher product yields compared to conventional methods. researchgate.net |

| Energy Efficiency | Can be more energy-efficient due to shorter reaction times and direct heating. osti.gov |

Comparative Analysis of Synthetic Pathways

The synthesis of this compound can be achieved through various chemical routes, primarily involving the bromination of a suitable precursor. The choice of synthetic pathway is often dictated by factors such as yield, selectivity, cost, environmental impact, and scalability. A comparative analysis of the prominent methods reveals distinct advantages and disadvantages for each approach.

Evaluation of Synthetic Efficiency and Selectivity

The efficiency and selectivity of a synthetic route are critical metrics for its viability. Efficiency is typically measured by the reaction yield, while selectivity refers to the ability of a method to produce the desired dibromo product over other possible side-products, such as monobrominated species or ring-brominated isomers.

One highly efficient method involves the reaction of 1-Ethynyl-4-methylbenzene with potassium bromide (KBr) and Oxone in an acetonitrile-water solvent system. This pathway proceeds at room temperature and has been reported to produce this compound in a high yield of 97%. chemicalbook.com The reaction is highly selective for the desired α,α-dibromoketone.

Another notable pathway starts from the corresponding oxime of 4-methylacetophenone. This method utilizes a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. This reaction performs a deoximation followed by a subsequent double bromination at the α-carbon position. While yields for a range of dibromo ketones produced via this method vary from 40% to 94%, it demonstrates good selectivity for the target compound. researchgate.net

Traditional methods often rely on the direct bromination of 4-methylacetophenone using elemental bromine (Br₂). These reactions may employ a catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to facilitate the reaction. nih.gov However, controlling the selectivity can be challenging. The reaction can sometimes yield a mixture of mono- and di-brominated products, and there is a risk of competing electrophilic substitution on the aromatic ring, especially under harsh conditions. orgsyn.orgzenodo.org Achieving high selectivity for the 2,2-dibromo product often requires careful control of reaction conditions, such as temperature and stoichiometry. zenodo.org

| Synthetic Pathway | Starting Material | Key Reagents | Reported Yield | Selectivity Notes |

|---|---|---|---|---|

| Oxone-Mediated Bromination | 1-Ethynyl-4-methylbenzene | Oxone, KBr | 97% chemicalbook.com | High selectivity for the α,α-dibromo product. chemicalbook.com |

| Oxime Conversion | 1-(4-methylphenyl)ethanone oxime | H₂O₂, HBr (aq) | 40-94% (general) researchgate.net | Good selectivity for dibromination at the α-position. researchgate.net |

| Direct Bromination | 4-Methylacetophenone | Br₂ | Variable | Risk of forming monobromo- and ring-brominated byproducts. zenodo.org |

Assessment of Environmental Impact and Green Chemistry Principles

The environmental footprint of a synthetic method is an increasingly important consideration. Green chemistry principles advocate for the use of less hazardous chemicals, safer solvents, and processes that minimize waste. uni-saarland.deresearchgate.net

The pathway utilizing the H₂O₂-HBr system is presented as an environmentally friendly and sustainable method. researchgate.net Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. The use of aqueous hydrobromic acid also aligns with the principles of using safer solvents. This method avoids the use of hazardous elemental bromine and potentially harmful organic solvents. researchgate.net

The Oxone-mediated synthesis also presents several green advantages. Oxone is a stable, non-volatile, and relatively safe oxidizing agent. The reaction uses a mixture of water and acetonitrile, reducing the reliance on purely organic solvents. chemicalbook.com

| Synthetic Pathway | Green Chemistry Advantages | Environmental Drawbacks |

|---|---|---|

| Oxone-Mediated Bromination | - Use of a safer, stable oxidant (Oxone). chemicalbook.com | - Use of acetonitrile, an organic solvent. chemicalbook.com |

| Oxime Conversion | - Uses H₂O₂ as a green oxidant (byproduct is water). researchgate.net | - Use of strong acid (HBr). researchgate.net |

| Direct Bromination | - Atom-economical in principle if HBr is utilized. | - Use of hazardous, toxic, and volatile Br₂. zenodo.org |

Scalability and Potential for Industrial Applications

For a synthetic method to be industrially viable, it must be scalable, cost-effective, and safe to operate on a large scale.

The synthesis from the corresponding oxime using H₂O₂-HBr is reported to be easily scaled up, with procedures developed for preparing gram-scale quantities of the product. researchgate.net The reagents are readily available and relatively inexpensive, which is a significant advantage for industrial applications. The mild reaction conditions also contribute to its scalability.

Similarly, the Oxone-KBr pathway demonstrates high potential for industrial use. The reagents are affordable and stable, and the reaction proceeds quickly (approximately 15 minutes) at room temperature, which minimizes energy costs associated with heating or cooling. chemicalbook.com The straightforward workup via extraction is also amenable to large-scale operations. chemicalbook.com

| Synthetic Pathway | Scalability Advantages | Potential Industrial Challenges |

|---|---|---|

| Oxone-Mediated Bromination | - Fast reaction time at room temperature. chemicalbook.com | - Management of solvent mixtures on a large scale. |

| Oxime Conversion | - Described as "easily scaled up". researchgate.net | - Handling large quantities of acidic solutions. |

| Direct Bromination | - Utilizes a fundamental, well-known reaction. | - Significant safety hazards of handling large volumes of Br₂. zenodo.org |

Reactivity and Chemical Transformations of 2,2 Dibromo 1 4 Methylphenyl Ethanone

Nucleophilic Substitution Reactions

The carbon atom bearing the two bromine atoms is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of α,α-dihalo ketones.

2,2-Dibromo-1-(4-methylphenyl)ethanone readily undergoes nucleophilic substitution reactions where one or both bromine atoms are displaced by a variety of nucleophiles. The reaction with primary and secondary amines, for instance, can lead to the formation of α-amino ketones or α,α-diamino ketones, depending on the reaction conditions and the stoichiometry of the reactants. Similarly, thiols can react to form α-thio ketones or α,α-dithio ketones. These reactions typically proceed via an SN2 mechanism.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Aniline | α-Anilino-α-bromo-1-(4-methylphenyl)ethanone or α,α-Dianilino-1-(4-methylphenyl)ethanone |

| Secondary Amine | Diethylamine | α-Diethylamino-α-bromo-1-(4-methylphenyl)ethanone or α,α-Bis(diethylamino)-1-(4-methylphenyl)ethanone |

Note: The actual products and their yields depend on specific reaction conditions.

The reactivity of this compound in nucleophilic substitution reactions is influenced by both steric and electronic factors.

Steric Effects : The presence of two bromine atoms on the α-carbon creates significant steric hindrance. This can slow down the rate of substitution, particularly with bulky nucleophiles. The approach of the nucleophile to the electrophilic carbon is impeded by the size of the bromine atoms and the adjacent p-tolyl group.

Electronic Effects : The electron-withdrawing nature of the carbonyl group and the two bromine atoms makes the α-carbon highly electron-deficient and thus more susceptible to nucleophilic attack. The p-tolyl group, with its electron-donating methyl group, can slightly deactivate the carbonyl group towards nucleophilic attack through resonance and inductive effects. However, the primary electronic influence on the α-carbon comes from the adjacent carbonyl and halogen substituents.

Reduction and Oxidation Reactions

The carbonyl group in this compound can undergo both reduction and oxidation, leading to a range of products.

The carbonyl group can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) to yield the corresponding halogenated alcohol, 2,2-dibromo-1-(4-methylphenyl)ethanol. libretexts.orgyoutube.comchemguide.co.ukyoutube.com This reaction is a standard transformation for ketones and provides a route to functionalized alcohols that can be used in further synthetic steps. The reduction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.orgyoutube.comchemguide.co.ukyoutube.com

Table 2: Reduction of this compound

| Reducing Agent | Product |

|---|

Oxidation of this compound can lead to the formation of 4-methylbenzoic acid. This transformation can be achieved using strong oxidizing agents. One potential pathway for this conversion is the Favorskii rearrangement, where α-halo ketones rearrange in the presence of a base to form carboxylic acid derivatives. libretexts.orglibretexts.org In the case of a dihalo ketone, the reaction can be more complex, but under certain conditions, cleavage of the carbon-carbon bond between the carbonyl and the α-carbon can occur, leading to the formation of the corresponding carboxylic acid.

Cyclization and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The two bromine atoms and the carbonyl group provide the necessary functionality for cyclization reactions with appropriate binucleophiles.

This compound is a key starting material for the Hantzsch thiazole (B1198619) synthesis. nih.govrsc.orgnih.govasianpubs.org In this reaction, the α,α-dihalo ketone reacts with a thiourea or thioamide to form a thiazole ring. The reaction of this compound with thiourea would be expected to yield 2-amino-4-(4-methylphenyl)thiazole. organic-chemistry.orgvinhuni.edu.vnnih.govderpharmachemica.commdpi.com

Furthermore, the reaction of this compound with 1,2-diamines, such as o-phenylenediamine, is a common method for the synthesis of quinoxalines. sapub.orgnih.govslideshare.netchim.itnih.gov The reaction proceeds through a condensation reaction followed by cyclization and aromatization to afford the quinoxaline core. In this case, the expected product would be 2-(bromomethyl)-3-(4-methylphenyl)quinoxaline, which could potentially undergo further reactions.

Table 3: Heterocycle Formation from this compound

| Reagent | Heterocyclic Product |

|---|---|

| Thiourea | 2-Amino-4-(4-methylphenyl)thiazole |

Synthesis of Pyrimidine Derivatives

This compound serves as a precursor for the synthesis of pyrimidine derivatives, a class of heterocyclic compounds with significant biological activities. The synthetic strategy often involves the initial formation of α,β-unsaturated ketones, or chalcones, through condensation reactions. These intermediates then undergo cyclization with a suitable nitrogen-containing reagent to form the pyrimidine ring.

For instance, chalcones derived from substituted acetophenones can be condensed with compounds like 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid to yield pyrimidine derivatives. nih.gov The reaction mechanism proceeds through a heterocyclic condensation of the amino group of the uracil with the carbonyl group of the propenone, leading to the formation of a Schiff base. This is followed by a conjugate addition, fragmentation, and a series of multistep reactions culminating in an intramolecular cyclization to afford 5,6-dihydropyrido[2,3-d]pyrimidines. These intermediates then tautomerize and are subsequently oxidized to the final pyrimidine product. nih.gov

Another approach involves the reaction of chalcones with guanidine hydrochloride in the presence of a base like potassium tert-butoxide to synthesize 2-aminopyrimidine derivatives. ijprs.com

Table 1: Synthesis of Pyrimidine Derivatives This table is for illustrative purposes and does not represent a specific experimental dataset.

| Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|

| Chalcone derived from this compound | 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, glacial acetic acid | Pyrido[2,3-d]pyrimidine derivative | 14-65 nih.gov |

| Chalcone derived from this compound | Guanidine hydrochloride, potassium tert-butoxide | 2-Aminopyrimidine derivative | Moderate to good ijprs.com |

Preparation of Indazolone Derivatives

The synthesis of indazolone derivatives can also be achieved using this compound as a starting material. A common pathway involves the initial reaction of a related bromo acetophenone (B1666503) nucleus with aromatic aldehydes to form chalcones. hakon-art.comijprs.com These chalcones are then converted into corresponding cyclohexenone derivatives by reacting with ethyl acetoacetate and potassium carbonate in acetone. hakon-art.com The subsequent reaction of these cyclohexenone derivatives with hydrazine hydrate, catalyzed by a small amount of glacial acetic acid in ethanol (B145695) at reflux, leads to the formation of indazolone derivatives. hakon-art.com

Table 2: Synthesis of Indazolone Derivatives This table is for illustrative purposes and does not represent a specific experimental dataset.

| Intermediate | Reagents | Product |

|---|---|---|

| Chalcone | Ethyl acetoacetate, potassium carbonate | Cyclohexenone derivative |

| Cyclohexenone derivative | Hydrazine hydrate, glacial acetic acid | Indazolone derivative |

Formation of Imidazo[1,2-a]pyridine Systems

Imidazo[1,2-a]pyridines, a class of heterocyclic compounds with a wide range of biological and pharmaceutical applications, can be synthesized from this compound. A prevalent method involves the reaction of an α-haloketone, such as 2-bromo-1-(4-methylphenyl)ethanone (a related compound), with a 2-aminopyridine. sci-hub.se

A one-pot synthesis can be achieved by reacting acetophenones with 2-aminopyridines in the presence of iodine, although this method often requires high temperatures and long reaction times. tci-thaijo.org An improved method utilizes CsF-Celite in the post-treatment, which simplifies the process and enhances the yield. tci-thaijo.org

Another approach involves the in-situ preparation of N-phenacylpyridinium bromides from the reaction of pyridines with α-bromoketones. These intermediates then undergo nucleophilic addition of ammonium acetate (B1210297) under microwave irradiation in solvent-free conditions to afford the corresponding imidazo[1,2-a]pyridines in excellent yields.

Table 3: Selected Syntheses of Imidazo[1,2-a]pyridine Derivatives

| Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetophenone, 2-Aminopyridine | [Bmim]Br3, Na2CO3, room temperature | 2-Phenylimidazo[1,2-a]pyridine | 82 researchgate.net |

| p-Methylacetophenone, 2-Aminopyridine | [Bmim]Br3, Na2CO3, room temperature | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine | 77 researchgate.net |

| p-Methoxyacetophenone, 2-Aminopyridine | [Bmim]Br3, Na2CO3, room temperature | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 75 researchgate.net |

Utility in Thiazole Ring Construction

The construction of the thiazole ring often proceeds via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. While direct use of this compound in this context is not extensively detailed in the provided snippets, the principle of using α-haloketones is fundamental. For example, a thiobenzamide can be condensed with 1,3-dichloroacetone or 4-chloroacetoacetate under Hantzsch reaction conditions to yield functionalized thiazoles. nih.gov This highlights the potential of α-halo ketone structures, similar to the subject compound, in thiazole synthesis.

General Principles of Cyclization Pathways Mediated by the Dibromo Ketone Moiety

The dibromo ketone moiety in this compound is a key functional group that facilitates various cyclization reactions. The two bromine atoms act as excellent leaving groups, and the electrophilic carbonyl carbon is susceptible to nucleophilic attack.

In the synthesis of heterocyclic compounds, the reaction mechanism often begins with the nucleophilic attack of a heteroatom (like nitrogen or sulfur) from another reactant on the carbonyl carbon of the dibromo ketone. This is typically followed by an intramolecular cyclization, where another nucleophilic center in the attacking molecule displaces one or both of the bromine atoms. This process leads to the formation of a new heterocyclic ring.

The specific pathway and the resulting heterocyclic system depend on the structure of the reacting nucleophile. For instance, reaction with a dinucleophile like a substituted amidine or guanidine can lead to the formation of five or six-membered rings containing two heteroatoms, such as imidazoles or pyrimidines.

Carbonyl Group Reactivity

The carbonyl group in this compound is a key site for chemical transformations. However, the gem-dibromo functionality at the adjacent position dictates the outcomes of reactions, often leading to pathways different from those of unsubstituted or mono-halogenated analogs.

The synthesis of chalcones is classically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone (like acetophenone) and an aromatic aldehyde. researchgate.nettaylorandfrancis.comwikipedia.org This reaction relies on the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

However, in the case of this compound, the standard Claisen-Schmidt condensation to form a chalcone is not a feasible pathway. The primary reason is the absence of α-hydrogens for deprotonation to form an enolate. Instead, under the basic conditions required for this condensation, α-halo ketones are known to undergo a different type of reaction known as the Favorskii rearrangement. wikipedia.orgadichemistry.com

The Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate after the addition of a base, which then undergoes nucleophilic attack to yield a rearranged carboxylic acid derivative. wikipedia.orgddugu.ac.in For α,α'-dihaloketones, this can lead to the formation of α,β-unsaturated carboxylic acid derivatives. adichemistry.com Therefore, treating this compound with a base in the presence of an aromatic aldehyde would likely favor the Favorskii rearrangement or other complex side reactions rather than the expected chalcone formation.

| Ketone Substrate | Presence of α-Hydrogens | Primary Reaction Pathway | Expected Product |

|---|---|---|---|

| 1-(4-methylphenyl)ethanone | Yes | Claisen-Schmidt Condensation | Chalcone |

| This compound | No | Favorskii Rearrangement | Rearranged carboxylic acid derivative |

Copper-catalyzed reactions are pivotal in forming carbon-oxygen bonds, particularly in the synthesis of aryl esters from phenols. These reactions typically involve the coupling of a phenol with an aroylating agent. While various aroylating agents can be employed, the use of α,α-dihalo ketones like this compound for this specific transformation is not well-documented in scientific literature.

Copper-catalyzed ortho-acylation of phenols has been reported using aryl aldehydes as the acylating agent. nih.govnih.gov This process is believed to proceed through a Friedel-Crafts-type mechanism. Other copper-mediated methods for the O-arylation of phenols have been developed using diazonium salts. rsc.org

The reactivity of this compound in the presence of a copper catalyst and a phenol would likely be complex. The gem-dibromo group could potentially participate in redox processes with the copper catalyst or undergo elimination or substitution reactions that would compete with the desired aroylation. Without specific literature precedence, it is difficult to predict a definitive outcome, but a direct aroylation to form an aryl ester via the displacement of the bromine atoms is not a commonly reported transformation for this class of compounds under these conditions.

| Aroylating Agent | Reaction Type | Plausibility with this compound | Supporting Evidence |

|---|---|---|---|

| Aryl Aldehydes | Ortho-acylation | Unlikely as a direct aroylating agent | Documented for aldehydes nih.govnih.gov |

| Acyl Halides | O-acylation (Esterification) | Plausible under different conditions, but not the primary focus of copper-mediated aroylation | Standard esterification method |

| This compound | Aroylation | Not well-documented | Lack of specific literature reports |

Mechanistic Investigations of 2,2 Dibromo 1 4 Methylphenyl Ethanone Reactions

Elucidation of Bromination Mechanisms

The synthesis of 2,2-dibromo-1-(4-methylphenyl)ethanone from 1-(4-methylphenyl)ethanone involves the substitution of two α-hydrogens with bromine atoms. This transformation can proceed through different mechanistic pathways depending on the reaction conditions.

Alpha-dibromination can be achieved under conditions that favor a free-radical chain reaction. This process typically requires an initiator, such as UV light (hν) or a radical initiator like AIBN, to generate bromine radicals. The mechanism proceeds in three key stages: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.com

Initiation: The process begins with the homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•). masterorganicchemistry.com

Br₂ + hν → 2 Br•

Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the α-carbon of 1-(4-methylphenyl)ethanone, forming hydrogen bromide (HBr) and a resonance-stabilized enolate radical. Second, this carbon radical reacts with another molecule of Br₂ to yield the α-monobrominated product, 2-bromo-1-(4-methylphenyl)ethanone, and a new bromine radical, which continues the chain. libretexts.org

Ar-C(O)CH₃ + Br• → Ar-C(O)CH₂• + HBr

Ar-C(O)CH₂• + Br₂ → Ar-C(O)CH₂Br + Br• The process is then repeated for the second bromination:

Ar-C(O)CH₂Br + Br• → Ar-C(O)CHBr• + HBr

Ar-C(O)CHBr• + Br₂ → Ar-C(O)CHBr₂ + Br•

Termination: The reaction ceases when radicals combine to form stable, non-radical species. This can occur through various combinations, such as the reaction of two bromine radicals to reform Br₂. libretexts.org

| Step | Reaction Type | Reactants | Products |

| Initiation | Homolytic Cleavage | Br₂ | 2 Br• |

| Propagation 1a | Hydrogen Abstraction | 1-(4-methylphenyl)ethanone, Br• | Enolate Radical, HBr |

| Propagation 1b | Halogenation | Enolate Radical, Br₂ | 2-Bromo-1-(4-methylphenyl)ethanone, Br• |

| Propagation 2a | Hydrogen Abstraction | 2-Bromo-1-(4-methylphenyl)ethanone, Br• | Bromoenolate Radical, HBr |

| Propagation 2b | Halogenation | Bromoenolate Radical, Br₂ | This compound, Br• |

| Termination | Radical Combination | 2 Br• | Br₂ |

A more environmentally friendly and efficient method for bromination involves the in situ generation of bromine (Br₂) from the oxidation of hydrogen bromide (HBr) by hydrogen peroxide (H₂O₂). researchgate.netrsc.org This approach avoids the direct handling of toxic and corrosive liquid bromine and often proceeds in aqueous media without the need for a catalyst. researchgate.netrsc.org

2 HBr + H₂O₂ → Br₂ + 2 H₂O

Once generated, the bromine reacts with the ketone, typically via an acid-catalyzed mechanism. researchgate.netresearchgate.net The acidic conditions (from HBr) promote the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then attacks a bromine molecule in an electrophilic addition, followed by deprotonation to regenerate the carbonyl group and yield the α-bromoketone. fiveable.me This process occurs twice to yield the dibrominated product.

Mechanism Steps:

Enolization (Acid-Catalyzed): The carbonyl oxygen of 1-(4-methylphenyl)ethanone is protonated by HBr. A water molecule then deprotonates the α-carbon to form the enol intermediate.

Electrophilic Attack: The nucleophilic C=C double bond of the enol attacks a Br₂ molecule (generated in situ).

Deprotonation: A water molecule removes the proton from the carbonyl oxygen to reform the C=O bond, yielding 2-bromo-1-(4-methylphenyl)ethanone.

Repeat: The mono-brominated ketone undergoes a second cycle of enolization and electrophilic attack by bromine to form this compound.

This method is highly selective for α-bromination, and by controlling the stoichiometry of H₂O₂ and HBr, the reaction can be directed towards either mono- or di-bromination. rsc.orgnih.gov

| Feature | Radical Chain Bromination | H₂O₂/HBr Bromination |

| Bromine Source | Molecular Bromine (Br₂) | In situ generated Br₂ from H₂O₂ + HBr |

| Initiation | UV light or radical initiator | Not required |

| Key Intermediate | Enolate radical | Enol |

| Byproducts | HBr | Water |

| Conditions | Often requires non-polar organic solvents | Typically performed in water ("on water") rsc.org |

| Selectivity | Can lead to over-bromination | High selectivity can be achieved rsc.orgnih.gov |

An alternative synthetic route to α-haloketones can begin from oximes, which serve as stable derivatives of carbonyl compounds. mdpi.com The conversion of an oxime back to its parent ketone is known as deoximation. This regeneration can be coupled with a bromination step.

One proposed pathway involves a tin-mediated hydrolysis. mdpi.com For instance, using a system like tin(II) chloride (SnCl₂) in the presence of an acid and water, the oxime of 1-(4-methylphenyl)ethanone can be hydrolyzed to regenerate the ketone. If a brominating agent is present in the same reaction vessel, the newly formed ketone can be immediately brominated.

The mechanism for deoximation itself can be complex, but it generally involves the coordination of the Lewis acidic tin species to the oxime nitrogen or oxygen, facilitating the cleavage of the N-O bond and subsequent hydrolysis to the ketone. mdpi.com If this is performed in a H₂O₂/HBr medium, the following tandem reaction could occur:

Deoximation: The oxime is hydrolyzed to 1-(4-methylphenyl)ethanone.

Bromination: The regenerated ketone is then brominated in situ via the acid-catalyzed enol pathway as described in section 4.1.2.

This tandem approach allows for the transformation of non-carbonyl precursors into α,α-dibromoketones in a one-pot procedure.

Understanding Nucleophilic Attack on the Dibromoethanone Moiety

The structure of this compound features multiple electrophilic sites, making it a versatile substrate for nucleophilic reactions. nih.gov The primary sites susceptible to attack are the carbonyl carbon and the α-carbon bearing the two bromine atoms. nih.govyoutube.com

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the carbonyl group and the two α-bromine atoms. nih.gov

Carbonyl Carbon: As in all ketones, the carbonyl carbon is inherently electrophilic due to the polarization of the C=O double bond, where the oxygen atom draws electron density, leaving the carbon with a partial positive charge (δ+). Nucleophiles can attack this carbon in a classic nucleophilic addition reaction.

Alpha-Carbon: The α-carbon is bonded to two highly electronegative bromine atoms and the electron-withdrawing carbonyl group. This induction significantly depletes the electron density at the α-carbon, making it a strong electrophilic center. This enhanced electrophilicity makes the α-carbon highly susceptible to Sₙ2-type reactions, where a nucleophile attacks the carbon and displaces one of the bromide ions as a leaving group. youtube.com

Bromine Atoms: In some cases, the bromine atoms themselves can act as electrophiles in a process known as "halophilic attack." A sufficiently strong nucleophile can attack a bromine atom, leading to the formation of an enolate and a brominated nucleophile.

| Electrophilic Site | Reason for Electrophilicity | Typical Reaction Type |

| Carbonyl Carbon | Polarization of the C=O bond | Nucleophilic Addition |

| Alpha-Carbon | Inductive effect of two Br atoms and the C=O group | Nucleophilic Substitution (Sₙ2) |

| Bromine Atom | Can accept electrons from a strong nucleophile | Halophilic Attack |

The outcome of a reaction between a nucleophile and this compound depends on a delicate balance of electronic and steric factors. researchgate.net

Electronic Factors:

Hard vs. Soft Nucleophiles: The "Hard and Soft Acids and Bases" (HSAB) theory can predict selectivity. The carbonyl carbon is considered a "hard" electrophile, while the α-carbon is "softer." Hard nucleophiles (e.g., RO⁻) are more likely to attack the hard carbonyl carbon, while softer nucleophiles (e.g., RS⁻, I⁻) tend to favor attack at the softer α-carbon for an Sₙ2 displacement.

Nucleophile Strength: Strong, basic nucleophiles may also act as bases, abstracting a proton if one were available. However, in this compound, there are no α-protons to remove. Strong nucleophiles are generally required for the Sₙ2 reaction to proceed efficiently. youtube.com

Substituent Effects: The para-methyl group on the phenyl ring is an electron-donating group. It slightly reduces the electrophilicity of the carbonyl carbon and the aromatic ring, but its effect on the reactivity of the α-carbon is minimal compared to the powerful influence of the two bromine atoms.

Steric Factors:

Nucleophile Size: Bulky nucleophiles will face significant steric hindrance when attempting to attack the carbonyl carbon, which is flanked by the phenyl group and the dibromomethyl group. Attack at the α-carbon is also sterically demanding due to the presence of two bromine atoms and the adjacent aryl group. However, Sₙ2 reactions are notoriously sensitive to steric bulk at the electrophilic center. libretexts.org Increased steric hindrance can slow down or prevent direct substitution. researchgate.net

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement. While this compound lacks an α'-proton, related structures with this feature would readily undergo this reaction, which is influenced by steric factors in the formation of the cyclopropanone (B1606653) intermediate.

The interplay of these factors determines whether a nucleophile will add to the carbonyl group, substitute a bromine atom via an Sₙ2 pathway, or engage in another reaction manifold.

Kinetic Studies of Key Reactions involving this compound

Detailed kinetic studies specifically quantifying the reaction rates, orders, and activation parameters for reactions involving this compound are not extensively available in the reviewed scientific literature. However, the kinetic behavior of this compound can be inferred from the well-established principles governing the reactions of the broader class of α-haloketones and, more specifically, α,α-dihaloacetophenones. The reactivity of these compounds is significantly influenced by the presence of the carbonyl group and the two halogen atoms on the α-carbon.

The primary reactions of α,α-dihalo ketones, including this compound, are nucleophilic substitution and elimination reactions. The kinetic aspects of these reactions are of significant interest for understanding their mechanisms and optimizing synthetic procedures.

General Principles of Reactivity:

The reactivity of α-haloketones in nucleophilic substitution reactions is notably enhanced compared to their corresponding alkyl halides. nih.gov This increased reactivity is attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and increases the electrophilicity of the α-carbon atom. nih.gov Consequently, the attack by a nucleophile is facilitated. For α,α-dihalo ketones, the presence of a second halogen atom further influences the reactivity, though steric hindrance can also play a role.

Nucleophilic Substitution Reactions:

Nucleophilic substitution reactions of α-haloketones can proceed through an SN2 mechanism. jove.com For α-haloketones, the use of less basic nucleophiles is generally preferred to avoid competing elimination reactions and the formation of α-haloenolate ions. jove.com While SN1 reactions are generally unfavorable for α-halocarbonyl compounds due to the destabilization of the resulting α-carbocation by the adjacent carbonyl group, computational studies on related α-bromoacetophenones suggest the possibility of complex reaction pathways. jove.comup.ac.za

The rate of these bimolecular nucleophilic substitution reactions would be expected to follow second-order kinetics, being first order with respect to both the α,α-dihalo ketone and the nucleophile.

Rate Law: Rate = k[this compound][Nucleophile]

Several factors would influence the rate constant, k:

Nature of the Nucleophile: Stronger, less sterically hindered nucleophiles will generally lead to faster reaction rates. ponder.inglibretexts.org

Solvent: Polar aprotic solvents are known to accelerate SN2 reactions. libretexts.org

Leaving Group: The nature of the halogen atoms (in this case, bromine) is a crucial factor. Bromide is a good leaving group, contributing to a favorable reaction rate. ponder.ing

Substrate Structure: The presence of the methyl group on the phenyl ring in this compound can have a modest electronic effect on the reaction rate compared to unsubstituted α,α-dibromoacetophenone.

Data on Related Compounds:

While specific kinetic data for this compound is not available, examining data for simpler α-haloketones can provide a qualitative understanding. For instance, kinetic studies have been performed on the reactivity of various α-haloketones, confirming that halogens alpha to a carbonyl group are more reactive to nucleophilic substitution than in simple halo-alkanes. up.ac.za Computational studies on the reaction of α-bromoacetophenone with various nucleophiles have provided insights into the activation energies and reaction pathways, which are generally low, indicating high reactivity. up.ac.za

Interactive Data Table: Expected Factors Influencing Reaction Kinetics

Below is a conceptual table outlining the expected influence of various factors on the kinetics of nucleophilic substitution reactions of this compound, based on general principles for α-haloketones.

| Factor | Influence on Reaction Rate | Rationale |

| Nucleophile Strength | Increased strength generally increases the rate. | Stronger nucleophiles are more efficient at attacking the electrophilic α-carbon. ponder.ing |

| Nucleophile Concentration | Increasing concentration increases the rate. | Consistent with a second-order rate law. |

| Steric Hindrance of Nucleophile | Increased hindrance decreases the rate. | Hinders approach to the reaction center. libretexts.org |

| Solvent Polarity (Aprotic) | Increased polarity increases the rate. | Stabilizes the transition state of SN2 reactions. libretexts.org |

| Leaving Group Ability | Better leaving group increases the rate. | Bromine is a good leaving group, facilitating bond cleavage. ponder.ing |

Detailed Research Findings:

A comprehensive search of scientific databases did not yield specific experimental kinetic data tables (e.g., rate constants, activation energies) for the reactions of this compound. Research in this area has focused more on the synthetic applications of α,α-dihalo ketones rather than detailed kinetic analyses of their reactions. researchgate.net The existing literature on related compounds, such as α-bromoacetophenone, primarily consists of computational studies that calculate activation barriers rather than experimental rate constants. up.ac.zaup.ac.za These studies indicate that nucleophilic substitution and other competing reactions, like epoxidation, have comparable and low activation energies. up.ac.za

Spectroscopic Characterization and Structural Elucidation of 2,2 Dibromo 1 4 Methylphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within 2,2-Dibromo-1-(4-methylphenyl)ethanone can be established.

The ¹H NMR spectrum of this compound, also known as 2,2-dibromo-1-(p-tolyl)ethanone, provides distinct signals that correspond to each unique proton environment in the molecule. Experimental data acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer shows characteristic peaks for the aromatic, methine, and methyl protons. tandfonline.com

The aromatic protons on the p-tolyl group exhibit a typical AA'BB' splitting pattern. The two protons ortho to the carbonyl group (H-2' and H-6') are deshielded by the electron-withdrawing effect of the ketone and appear as a doublet at approximately 7.98 ppm. The two protons meta to the carbonyl group (H-3' and H-5') are found further upfield as a doublet around 7.31 ppm. tandfonline.com

A key diagnostic signal is the singlet corresponding to the methine proton (H-1) on the carbon bearing the two bromine atoms. This proton is significantly deshielded by the adjacent carbonyl group and the two electronegative bromine atoms, resulting in a downfield chemical shift at approximately 6.71 ppm. The methyl group protons of the p-tolyl substituent appear as a sharp singlet at around 2.45 ppm. tandfonline.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H (ortho to C=O) | 7.98 | d | 8.0 |

| Ar-H (meta to C=O) | 7.31 | d | 8.0 |

| CHBr₂ | 6.71 | s | - |

| CH₃ | 2.45 | s | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. In the spectrum of this compound, the carbonyl carbon (C=O) is highly deshielded and appears at a characteristic downfield chemical shift of approximately 185.6 ppm. tandfonline.com

The aromatic carbons of the p-tolyl ring show distinct signals. The quaternary carbon attached to the methyl group (C-4') is observed around 145.7 ppm, while the quaternary carbon bonded to the carbonyl group (C-1') appears near 128.1 ppm. The aromatic CH carbons (C-2', C-6' and C-3', C-5') resonate in the typical aromatic region at approximately 129.8 ppm and 129.6 ppm, respectively. tandfonline.com

The carbon atom bonded to the two bromine atoms (C-1) is significantly influenced by their electronegativity, resulting in a signal at around 39.9 ppm. The methyl carbon of the tolyl group gives a signal in the upfield region at about 21.8 ppm, consistent with an alkyl substituent on an aromatic ring. tandfonline.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 185.6 |

| Ar-C (C-4') | 145.7 |

| Ar-CH (C-2', C-6') | 129.8 |

| Ar-CH (C-3', C-5') | 129.6 |

| Ar-C (C-1') | 128.1 |

| CHBr₂ | 39.9 |

| CH₃ | 21.8 |

While 1D NMR spectra provide fundamental structural information, two-dimensional (2D) NMR techniques are employed for unambiguous assignment and confirmation of complex structures. For a molecule like this compound, several 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm the coupling between adjacent aromatic protons. A cross-peak between the signals at 7.98 ppm and 7.31 ppm would definitively establish the ortho-relationship of these protons on the p-tolyl ring. modgraph.co.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to unequivocally assign the carbon signals. For instance, the proton signal at 6.71 ppm would show a correlation to the carbon signal at 39.9 ppm, confirming the CHBr₂ group. Similarly, correlations would be observed between the aromatic protons and their respective carbons, and between the methyl protons and the methyl carbon. science.govsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity of quaternary carbons and different molecular fragments. Key correlations would be expected from the methine proton (H-1, δ 6.71 ppm) to the carbonyl carbon (δ 185.6 ppm) and the aromatic quaternary carbon C-1' (δ 128.1 ppm). Furthermore, the methyl protons (δ 2.45 ppm) would show a correlation to the aromatic carbon C-4' (δ 145.7 ppm), confirming the placement of the methyl group on the aromatic ring. modgraph.co.ukscience.gov

Together, these advanced NMR techniques provide a comprehensive and unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₈Br₂O), the presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This would manifest as a trio of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 2,2-dibromo-1-(m-tolyl)ethanone | C₉H₈Br₂O | [M+Na]⁺ | 312.8834 | 312.8828 |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a technique that separates compounds in a mixture before their detection by a mass spectrometer. For a compound like this compound, a reversed-phase HPLC method would typically be employed for separation, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The detection by MS can be achieved using various ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov Given its structure, the compound would likely be amenable to positive-ion mode ESI, forming protonated molecules [M+H]⁺ or adducts with solvent or salt ions like sodium [M+Na]⁺.

A specialized LC/MS method for the selective detection of brominated organic compounds involves using negative-ion ESI with induced in-source fragmentation. tandfonline.comresearchgate.net In this approach, the molecule is fragmented within the ion source of the mass spectrometer, and the instrument is set to selectively monitor for the characteristic bromide ions at m/z 79 and m/z 81. The detection of this isotopic doublet at the retention time of the target compound provides a highly selective and sensitive method for identifying brominated species in complex mixtures. tandfonline.comresearchgate.net

Elucidation of Fragmentation Patterns for Structural Information

Mass spectrometry is a critical analytical technique for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways characteristic of aromatic ketones, with distinctive features arising from the presence of the two bromine atoms. libretexts.orglibretexts.org

The primary fragmentation mechanism for aromatic ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.eduyoutube.comlibretexts.org For this compound, two principal alpha-cleavage pathways are possible:

Cleavage of the C-C bond between the carbonyl group and the dibromomethyl group. This is the most likely pathway, as it leads to the formation of a stable, resonance-stabilized 4-methylbenzoyl cation (p-toluoyl cation).

Cleavage of the C-C bond between the carbonyl group and the 4-methylphenyl ring, which is generally less favored for aromatic ketones. miamioh.edu

The presence of two bromine atoms is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~51% and ~49%, respectively). Consequently, any fragment containing two bromine atoms will exhibit a characteristic isotopic pattern with three peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1. Fragments with one bromine atom will show a doublet of two peaks of roughly equal intensity at M and M+2.

The predicted major fragmentation patterns and the corresponding ions for this compound are detailed below.

Predicted Fragmentation of this compound:

| m/z Value (for ⁷⁹Br) | Ion Structure | Formation Pathway |

| 292 (M⁺) | [C₉H₈Br₂O]⁺ | Molecular Ion |

| 213 | [C₉H₈BrO]⁺ | Loss of a bromine radical (•Br) |

| 119 | [C₈H₇O]⁺ | Alpha-cleavage with loss of the dibromomethyl radical (•CHBr₂) |

| 91 | [C₇H₇]⁺ | Loss of carbon monoxide (CO) from the 4-methylbenzoyl cation |

The most significant fragmentation is the alpha-cleavage that results in the loss of the •CHBr₂ radical, leading to the formation of the 4-methylbenzoyl cation at m/z 119, which is often the base peak in the mass spectrum of similar compounds. miamioh.edu This acylium ion is highly stable due to resonance. A subsequent, very common fragmentation step is the loss of a neutral carbon monoxide (CO) molecule from this acylium ion, yielding the tolyl cation ([C₇H₇]⁺) at m/z 91. The tolyl cation can exist in equilibrium with its more stable tropylium (B1234903) ion isomer.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups: the aromatic ring, the carbonyl group, the methyl group, and the carbon-bromine bonds. The presence of electron-withdrawing bromine atoms alpha to the carbonyl group is known to influence the position of the C=O stretching frequency.

The characteristic IR absorption bands for this compound are summarized in the following table.

Characteristic IR Absorption Frequencies:

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100–3000 | C-H Stretch | Aromatic (p-substituted phenyl) | Medium to Weak |

| 2975–2850 | C-H Stretch | Aliphatic (CH₃) | Medium to Weak |

| ~1700 | C=O Stretch | Aryl Ketone (α,α-dihalogenated) | Strong |

| 1610–1585 | C=C Stretch | Aromatic Ring | Medium |

| 1520–1400 | C=C Stretch | Aromatic Ring | Medium |

| 860–800 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic | Strong |

| 690–515 | C-Br Stretch | Bromoalkane | Medium to Strong |

The most prominent band in the spectrum is the strong absorption from the carbonyl (C=O) stretching vibration. libretexts.org For typical aryl ketones, this band appears around 1685 cm⁻¹. However, the presence of two electronegative bromine atoms on the adjacent carbon atom induces a positive inductive effect (+I), which tends to increase the frequency of the C=O stretch. Therefore, the absorption for this compound is expected to be shifted to a higher wavenumber, likely around 1700 cm⁻¹.

A deeper analysis of the IR spectrum involves assigning specific vibrational modes to the observed absorption bands.

Aromatic C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring. vscht.cz

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ are due to the symmetric and asymmetric stretching of the C-H bonds in the para-methyl group. libretexts.org

Carbonyl Stretching: The strong band around 1700 cm⁻¹ is due to the stretching of the carbon-oxygen double bond. Its precise location provides insight into the electronic environment, influenced by both conjugation with the aromatic ring and the inductive effects of the alpha-bromine atoms.

Aromatic Ring Vibrations: The absorptions in the 1610–1400 cm⁻¹ region are due to C=C stretching vibrations within the benzene (B151609) ring. These bands are characteristic of aromatic compounds. vscht.cz

C-H Out-of-Plane Bending: A strong band in the 860–800 cm⁻¹ region is a key indicator of the 1,4- (para) substitution pattern on the benzene ring. This arises from the out-of-plane bending of the C-H bonds of adjacent hydrogens on the ring.

C-Br Stretching: The vibrations associated with the carbon-bromine bonds are found in the fingerprint region (below 1000 cm⁻¹). These C-Br stretching absorptions typically appear as medium to strong bands in the 690-515 cm⁻¹ range.

X-ray Crystallography

Based on the structures of analogous α,α-dibromoacetophenones, the molecule of this compound is expected to adopt a conformation where the 4-methylphenyl group and the carbonyl group are nearly coplanar to maximize π-orbital overlap and conjugation. nih.govresearchgate.net However, steric hindrance from the bulky bromine atoms may cause a slight twist, resulting in a dihedral angle between the plane of the phenyl ring and the plane of the C-C(=O)-C core.

In the solid state, molecules are likely to be packed in the crystal lattice stabilized by weak intermolecular interactions. These can include C-H···O hydrogen bonds involving the carbonyl oxygen and hydrogen atoms from the aromatic ring or methyl group of neighboring molecules. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal structure, as observed in similar compounds. nih.gov

The intramolecular geometric parameters for this compound can be estimated from published data for analogous structures. nih.govresearchgate.net These parameters provide a quantitative description of the molecular geometry.

Expected Bond Lengths (in Angstroms, Å):

| Bond | Expected Length (Å) |

| C=O | 1.21 - 1.23 |

| C(aryl)-C(carbonyl) | 1.48 - 1.50 |

| C(carbonyl)-C(bromo) | 1.53 - 1.55 |

| C-Br | 1.93 - 1.96 |

| C-C (in aromatic ring) | 1.37 - 1.40 |

| C(aryl)-C(methyl) | 1.50 - 1.52 |

Expected Bond Angles (in Degrees, °):

| Angle | Expected Value (°) |

| C(aryl)-C(carbonyl)-O | 119 - 121 |

| C(aryl)-C(carbonyl)-C(bromo) | 117 - 119 |

| O=C-C(bromo) | 121 - 123 |

| Br-C-Br | 110 - 112 |

| C(carbonyl)-C-Br | 107 - 109 |

The bond angle Br-C-Br is expected to be close to the tetrahedral angle of 109.5°, but may be slightly larger or smaller due to steric repulsion between the large bromine atoms. The bond lengths and angles around the carbonyl carbon reflect its sp² hybridization, with angles close to 120°. The planarity of the molecule is defined by the dihedral angle between the aromatic ring and the carbonyl group, which is expected to be small, indicating a largely planar conformation.

Investigation of Intermolecular Interactions and Crystal Packing

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. In the case of this compound and its derivatives, X-ray crystallography studies reveal that crystal packing is primarily governed by weak non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

Analysis of structurally similar compounds, such as 2,2-Dichloro-1-(4-methylphenyl)ethanone, shows that the crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.gov This type of interaction is also observed in the crystal structure of 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, where C—H⋯O interactions connect molecules into two-dimensional arrays. nih.gov In this derivative, these layers are further linked by π–π stacking interactions, with a centroid-to-centroid distance of 3.596 (5) Å. nih.gov

A summary of crystallographic data for a closely related derivative, 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone, is presented below, illustrating the typical parameters determined during structural elucidation. nih.gov

Crystallographic Data for 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈Br₂O₃ |

| Molecular Weight | 323.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0370 (14) |

| b (Å) | 10.805 (2) |

| c (Å) | 13.871 (3) |

| β (°) | 98.80 (3) |

| Volume (ų) | 1042.3 (4) |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound to verify its empirical and molecular formula. For this compound (C₉H₈Br₂O), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.

This analytical method provides crucial validation of a synthesized compound's identity and purity. The experimentally determined percentages are compared against the calculated theoretical values. A close correlation between the experimental and theoretical data confirms that the synthesized compound has the expected atomic composition, ruling out significant impurities or an incorrect structure. While specific experimental results for the title compound are not detailed in the provided sources, the table below shows the calculated theoretical values which serve as the benchmark for such analysis.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 37.05 |

| Hydrogen | H | 1.008 | 8.064 | 2.76 |

| Bromine | Br | 79.904 | 159.808 | 54.75 |

| Oxygen | O | 15.999 | 15.999 | 5.48 |

| Total | C₉H₈Br₂O | | 291.970 | 100.00 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in synthetic organic chemistry for monitoring reaction progress, assessing product purity, and performing purification.

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive method used to monitor the progress of chemical reactions. chemistryhall.comwisc.eduresearchgate.net In the synthesis of this compound from its precursor, 1-(4-methylphenyl)ethanone, TLC allows the chemist to track the consumption of the starting material and the formation of the product. wisc.edu

The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). wisc.edu The starting material and the dibrominated product have different polarities and thus travel up the TLC plate at different rates, resulting in distinct spots with different Retention Factor (Rf) values. chemistryhall.com A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), is commonly used as the mobile phase. rsc.orgorgsyn.org The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. rsc.org Visualization of the spots is typically achieved under UV light or by using a chemical staining agent. chemistryhall.com

Typical TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (SiO₂) on aluminum or glass plates |

| Mobile Phase (Eluent) | Typically a mixture of hexanes and ethyl acetate (e.g., 4:1, 10:1, or 20:1 v/v) rsc.orgorgsyn.org |

| Application | A dilute solution of the reaction mixture spotted near the bottom of the plate |

| Visualization | UV light (254 nm) or chemical stains (e.g., potassium permanganate, p-anisaldehyde) chemistryhall.comresearchgate.net |

After the reaction is complete, column chromatography is employed to isolate and purify the desired product from any remaining starting material, byproducts, or other impurities. orgsyn.org This technique works on the same principles as TLC but on a larger, preparative scale. orgsyn.org Flash chromatography, which uses pressure to accelerate the solvent flow, is a common and efficient variant. orgsyn.org

The crude reaction mixture is loaded onto the top of a column packed with a solid adsorbent, most commonly silica gel. orgsyn.org A solvent system, often determined by prior TLC analysis, is then passed through the column. orgsyn.org The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase. Fractions are collected sequentially, and those containing the pure product, as identified by TLC, are combined. orgsyn.org For the purification of α,α-dihalo ketones like this compound, a gradient elution might be used, starting with a non-polar solvent like hexanes and gradually increasing the proportion of a more polar solvent like ethyl acetate to elute the compounds. orgsyn.orgmdpi.com

Typical Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (40-63 µm particle size for flash chromatography) orgsyn.org |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate, Hexanes/Dichloromethane (B109758), or similar solvent systems, often run in a gradient orgsyn.org |

| Loading Method | The crude product is dissolved in a minimal amount of solvent and applied to the column, or adsorbed onto a small amount of silica gel (dry loading) |

| Elution | The solvent is passed through the column via gravity or positive pressure (flash) |

| Fraction Analysis | Collected fractions are analyzed by TLC to identify those containing the pure product |